molecular formula C11H8N2O B1336074 2-(Furan-2-yl)imidazo[1,2-a]pyridine CAS No. 28795-36-0

2-(Furan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B1336074
CAS No.: 28795-36-0
M. Wt: 184.19 g/mol
InChI Key: SIDJEDFUSPSLPY-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

  • An innovative metal-free three-component reaction has been developed for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method shows excellent functional group tolerance and efficiency (Cui et al., 2018).
  • A study discusses the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine and its derivatives, demonstrating its potential in creating isomeric compounds (El’chaninov et al., 2014).

Applications in Organic Synthesis

  • Research into N,N-substituted imidazo[1,5-a]pyridine carbenes, specifically imidazo[1,5-a]pyridin-3-ylidenes, led to a new approach for synthesizing fully substituted furans, which are challenging to access by other methods (Pan et al., 2010).
  • A study on the synthesis of imidazo[1,2- a] pyridines from methyl or methylene ketones and subsequent iodination of these compounds expands the scope of functionalization in this area (Saldabol & Giller, 1976).

Therapeutic Potential

  • A novel synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt demonstrated potential antiprotozoal activity (Ismail et al., 2004).
  • The imidazo[1,2-a]pyridine scaffold has been recognized for its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, and antileishmanial activities (Deep et al., 2016).

Safety and Hazards

The safety data sheet for “2-(Furan-2-yl)imidazo[1,2-a]pyridine” suggests that it should be handled with care to avoid contact with eyes, skin, or clothing, and to prevent ingestion and inhalation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Imidazo[1,2-a]pyridine cores, including “2-(Furan-2-yl)imidazo[1,2-a]pyridine”, have increasing importance in the pharmaceutical industry . They have a broad range of biological and pharmacological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring their potential in various therapeutic applications.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Molecular Mechanism

It has been suggested that imidazo[1,2-a]pyridine derivatives can be used in the development of covalent inhibitors . This suggests that 2-(Furan-2-yl)imidazo[1,2-a]pyridine may interact with biomolecules in a covalent manner, potentially leading to changes in gene expression or enzyme activity.

Properties

IUPAC Name

2-(furan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDJEDFUSPSLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412797
Record name 2-(Furan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28795-36-0
Record name 2-(Furan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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